The compound (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine, with the chemical formula and a molecular weight of 269.71 g/mol, is classified as an organic amine. It features a chloro-substituted benzyl group and a trifluoromethylsulfanyl ethyl moiety. This compound is significant in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals.
This compound can be sourced from various chemical suppliers and is categorized under amines, specifically as a substituted amine due to the presence of both chloro and trifluoromethylsulfanyl groups. The compound's CAS number is 1208079-59-7, which facilitates its identification in chemical databases and regulatory frameworks.
The synthesis of (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine can be approached through several methods:
C1=CC(=CC(=C1)Cl)C(N)CC(SC(F)(F)F)
This structure reveals the presence of both aromatic and aliphatic components, contributing to its chemical reactivity.
The compound participates in various chemical reactions, including:
The reactivity of the chloro group makes it a suitable candidate for further derivatization, while the trifluoromethylsulfanyl group enhances lipophilicity and biological activity.
The mechanism of action for compounds like (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine often involves interaction with biological targets such as receptors or enzymes. The specific mechanism would depend on the intended application:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1